molecular formula C21H23FN4O3 B7012912 N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide

N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide

Cat. No.: B7012912
M. Wt: 398.4 g/mol
InChI Key: YSGBBBAGPVXTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a carbamoyl group, and a diazepane ring.

Properties

IUPAC Name

N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c1-25-12-13-26(11-10-19(25)27)21(29)23-14-15-2-4-16(5-3-15)20(28)24-18-8-6-17(22)7-9-18/h2-9H,10-14H2,1H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGBBBAGPVXTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CCC1=O)C(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the fluorophenyl carbamoyl intermediate: This step involves the reaction of 4-fluoroaniline with a suitable carbamoylating agent under controlled conditions.

    Coupling with the diazepane ring: The intermediate is then coupled with a diazepane derivative through a series of condensation reactions.

    Final assembly: The final product is obtained through purification and crystallization processes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various fluorinated derivatives.

Scientific Research Applications

N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-[(4-chlorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide
  • N-[[4-[(4-bromophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide

Uniqueness

The uniqueness of N-[[4-[(4-fluorophenyl)carbamoyl]phenyl]methyl]-4-methyl-5-oxo-1,4-diazepane-1-carboxamide lies in its fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- counterparts. This can result in differences in reactivity, binding affinity, and overall efficacy in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.